molecular formula C15H15ClN4O3S B4759282 2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Cat. No. B4759282
M. Wt: 366.8 g/mol
InChI Key: WLEHRPVHOPXPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a chemical compound that has been used extensively in scientific research. It is a potent inhibitor of protein kinase CK2, which plays a critical role in several cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide involves the inhibition of protein kinase CK2. This enzyme plays a critical role in several cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this enzyme, 2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide can disrupt these processes, leading to the inhibition of cancer cell growth and the reduction of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the accumulation of beta-amyloid plaques in the brain, and reduce inflammation. It has also been shown to have neuroprotective effects and may have potential as a therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide in lab experiments include its potency as an inhibitor of protein kinase CK2, its ability to inhibit cancer cell growth, and its potential as a therapeutic agent for neurodegenerative diseases. However, the limitations of using this compound include its toxicity and potential side effects, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the use of 2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide in scientific research. One potential direction is the development of this compound as a therapeutic agent for cancer treatment. Another potential direction is the study of its neuroprotective effects and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to understand the potential side effects and toxicity of this compound and to develop strategies to mitigate these effects.

Scientific Research Applications

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide has been used extensively in scientific research as a potent inhibitor of protein kinase CK2. This compound has been shown to inhibit the growth of cancer cells and has potential as a therapeutic agent for cancer treatment. It has also been used in the study of other diseases, such as Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.

properties

IUPAC Name

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3S/c16-12-8-10(20(22)23)6-7-11(12)13(21)17-15-19-18-14(24-15)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEHRPVHOPXPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
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2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
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2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
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2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
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2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
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2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

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